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Compound of Interest

Compound Name: 6-Methylpyridine-2,4-diol

Cat. No.: B130231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Methylpyridine-
2,4-diol as a versatile synthetic intermediate in the development of bioactive molecules. This

document includes detailed experimental protocols, quantitative data summaries, and visual

representations of synthetic workflows and relevant biological pathways.

Introduction
6-Methylpyridine-2,4-diol, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone,

is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its

bifunctional nature, arising from the presence of hydroxyl groups and a reactive pyridine ring,

allows for a variety of chemical transformations. This makes it a key precursor for the synthesis

of pharmaceuticals, agrochemicals, and other functional materials. Notably, it is a crucial

intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic

pulmonary fibrosis.[1] Derivatives of 6-Methylpyridine-2,4-diol have also shown potential as

antioxidant and antimicrobial agents.[1]

Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b130231?utm_src=pdf-interest
https://www.benchchem.com/product/b130231?utm_src=pdf-body
https://www.benchchem.com/product/b130231?utm_src=pdf-body
https://www.benchchem.com/product/b130231?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6255104/
https://www.benchchem.com/product/b130231?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6255104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

Appearance
White to off-white crystalline

solid

Melting Point >300 °C

Solubility
Soluble in water and polar

organic solvents

Synthetic Applications
Synthesis of Pirfenidone
6-Methylpyridine-2,4-diol is a key precursor in the industrial synthesis of Pirfenidone (5-

methyl-1-phenyl-2(1H)-pyridinone), an anti-inflammatory and antifibrotic agent. The synthesis

involves an N-arylation reaction, typically a copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of Pirfenidone

This protocol is a representative example based on procedures described in the patent

literature.

Materials:

5-Methyl-2(1H)-pyridinone (tautomer of 6-Methylpyridine-2,4-diol)

Chlorobenzene

Potassium Carbonate (K₂CO₃)

Copper(I) Iodide (CuI)

N,N'-Dimethylethylenediamine (DMEDA)

Toluene
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Dichloromethane

Procedure:

To a reaction vessel, add 5-methyl-2(1H)-pyridinone (1.0 eq), potassium carbonate (2.1 eq),

and chlorobenzene (3.0 eq).

Add copper(I) iodide (0.2 eq) and N,N'-dimethylethylenediamine (0.4 eq) to the suspension.

Heat the reaction mixture to 130-140 °C and stir for 16-20 hours under an inert atmosphere

(e.g., nitrogen or argon).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with toluene and filter to remove inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

toluene/heptane or methanol/water) to yield pure Pirfenidone.

Quantitative Data: Synthesis of Pirfenidone
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Reactant
Catalyst
System

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

5-Methyl-

2(1H)-

pyridinone

CuI / DMEDA
Chlorobenze

ne
135 16 76

5-Methyl-

2(1H)-

pyridinone

CuCl /

Cyclohexane-

1,2-diamine

DMSO 150 19 80

5-Methyl-

2(1H)-

pyridinone

CuBr / N,N'-

dimethylcyclo

hexane-1,2-

diamine

DMF Reflux 19 84

Note: Yields are based on reported examples in patent literature and may vary depending on

specific reaction conditions and scale.

Experimental Workflow: Synthesis of Pirfenidone
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Synthesis of 6-Methylpyridine-2,4-diol Synthesis of Pirfenidone

Dehydroacetic Acid

4-Hydroxy-6-methyl-2H-pyran-2-one

H₂SO₄, 130°C

6-Methylpyridine-2,4-diol

NH₄OH

6-Methylpyridine-2,4-diol
(5-Methyl-2(1H)-pyridinone)

Ullmann Condensation

Chlorobenzene, CuI, K₂CO₃

Pirfenidone

Purification

Recrystallization

Pure Pirfenidone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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